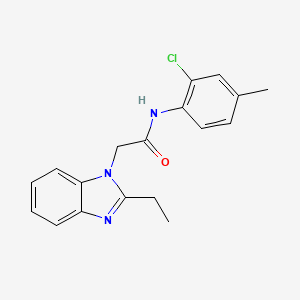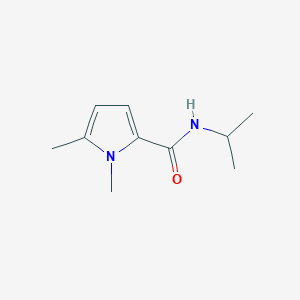
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide, commonly known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DPC is a pyrrole derivative that is used in various fields of research, including pharmacology, neuroscience, and biochemistry.
Mecanismo De Acción
DPC enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. DPC also modulates the activity of NMDA receptors by binding to a different site on the receptor complex. This results in a decrease in calcium ion influx into the neuron, leading to a reduction in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
DPC has been shown to have various biochemical and physiological effects in the brain. It has been found to reduce anxiety and induce sedation in animal models. DPC has also been shown to enhance the analgesic effects of opioids, making it a potential candidate for pain management. Additionally, DPC has been found to have neuroprotective effects against oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPC is a useful tool for studying the activity of GABA-A and NMDA receptors in the brain. It is a selective modulator of these receptors and does not affect other neurotransmitter systems. DPC is also relatively stable and easy to synthesize. However, DPC has some limitations for lab experiments. It has a short half-life and requires frequent administration to maintain its effects. Additionally, DPC has low water solubility, which can make it challenging to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on DPC. One potential avenue is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. DPC has shown promise in animal models of anxiety, pain, and neurodegenerative diseases. Another potential direction is to explore the molecular mechanisms underlying its effects on GABA-A and NMDA receptors. This could lead to the development of more selective and potent modulators of these receptors. Finally, future research could investigate the potential use of DPC in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
DPC can be synthesized by reacting 2-acetyl-1-pyrroline with isopropylamine and dimethylamine. The reaction takes place in the presence of a catalyst, such as titanium tetrachloride, and results in the formation of DPC as a white solid. The purity of DPC can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
DPC has been extensively used in scientific research due to its ability to modulate the activity of certain ion channels in the brain. It has been found to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. DPC has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)11-10(13)9-6-5-8(3)12(9)4/h5-7H,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBVNYBZCUKPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
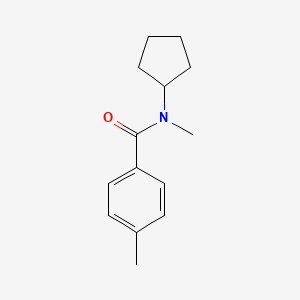
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)

![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
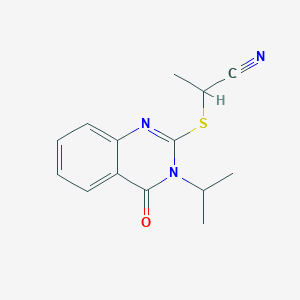
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)

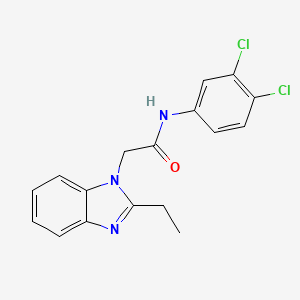

![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)
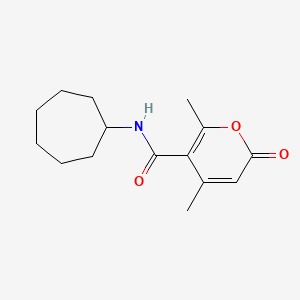
![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)
